

Spectroscopic Analysis of 1,3-Benzothiazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzothiazole-2-carbaldehyde

Cat. No.: B1267632

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,3-Benzothiazole-2-carbaldehyde**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-Benzothiazole-2-carbaldehyde** (C₈H₅NOS, Molar Mass: 163.20 g/mol) are summarized in the tables below. These values are compiled from various sources and provide a baseline for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.2	Singlet	Aldehyde proton
~7.2 - 8.5	Multiplet	Aromatic protons

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde Carbonyl Carbon (C=O)
~120 - 160	Benzothiazole Aromatic Carbons

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3050 - 3100	Aromatic C-H Stretch	Medium
~2820, ~2720	Aldehyde C-H Stretch (Fermi doublet)	Weak
~1700 - 1720	Aldehyde C=O Stretch	Strong
~1580 - 1600	Aromatic C=C Stretch	Medium
~1450 - 1500	Aromatic C=C Stretch	Medium
~1200 - 1300	C-N Stretch	Medium
~690 - 770	C-S Stretch	Weak

Mass Spectrometry (MS)

m/z	Interpretation
163	Molecular Ion $[\text{M}]^+$
135	$[\text{M} - \text{CO}]^+$
108	$[\text{M} - \text{CO} - \text{HCN}]^+$ or $[\text{C}_6\text{H}_4\text{S}]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis. The following are generalized protocols that can be adapted for the analysis of **1,3-Benzothiazole-2-carbaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Benzothiazole-2-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters include a 45-90 degree pulse angle, a larger spectral width (e.g., 0-220 ppm), and a longer relaxation delay (2-10 seconds) due to the longer relaxation times of carbon nuclei.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
 - Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:

- Thoroughly grind 1-2 mg of **1,3-Benzothiazole-2-carbaldehyde** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Pellet Formation:
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to obtain the final transmittance or absorbance spectrum.

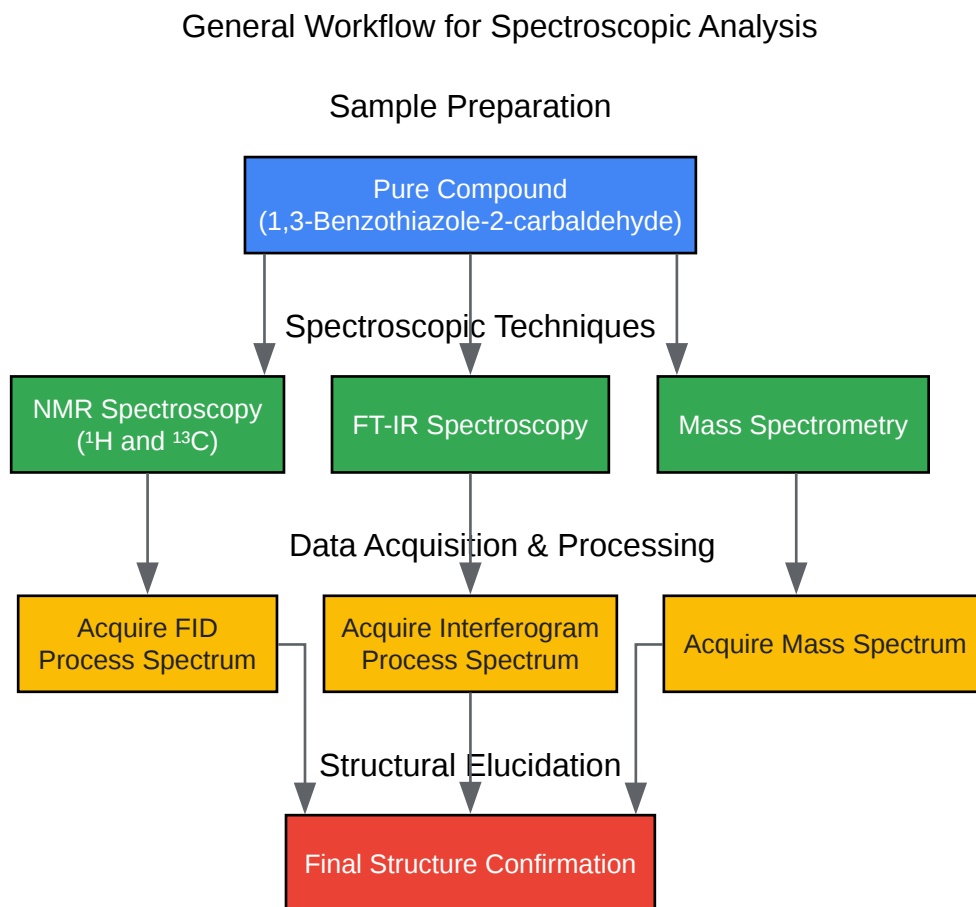
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid **1,3-Benzothiazole-2-carbaldehyde** into the mass spectrometer via a direct insertion probe.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like **1,3-Benzothiazole-2-carbaldehyde**.



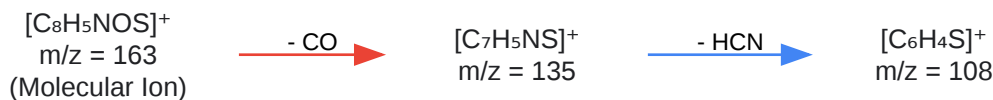
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram outlines a plausible fragmentation pathway for **1,3-Benzothiazole-2-carbaldehyde** under electron ionization conditions.

Proposed ESI-MS Fragmentation of 1,3-Benzothiazole-2-carbaldehyde

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